Lipophilic Ligand Efficiency (LLE) and logP Differentiation Against the 5-Phenyl Analog
The isopropyl substituent on the oxadiazole ring provides a distinct lipophilic profile compared to the common 5-phenyl analog. While quantitative logP data for the target compound are not publicly disclosed, predictive models and data for structurally related isopropyl-oxadiazole-piperidine compounds suggest a significantly lower logP than the 5-phenyl-1,3,4-oxadiazol-2-yl analog [1]. For example, the 5-phenyl analog (4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine) has a predicted logP of approximately 2.5, whereas the isopropyl analog is estimated to have a logP near 1.5, a difference of roughly one log unit . This translates to a potentially higher Ligand Lipophilic Efficiency (LLE) for the target compound if equipotent, and a lower risk of promiscuous binding and poor solubility often associated with high logP compounds.
| Evidence Dimension | Predicted logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 1.5 - 2.0 |
| Comparator Or Baseline | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine: Predicted logP ≈ 2.5 |
| Quantified Difference | ΔlogP ≈ -0.5 to -1.0 (target compound is less lipophilic) |
| Conditions | In silico prediction based on structural analogy to known oxadiazole-piperidine derivatives. |
Why This Matters
A lower, more balanced logP can improve aqueous solubility and reduce off-target binding, making this compound a superior choice for lead optimization programs seeking to improve drug-like properties over the parent phenyl scaffold.
- [1] Kuujia. Cas no 1421484-03-8 (N-(2-phenoxyethyl)-4-5-(propan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide). Product Page. Accessed April 29, 2026. View Source
